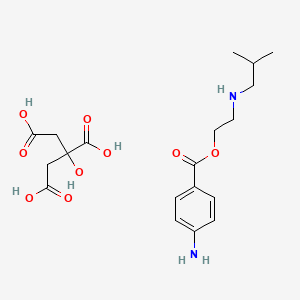

2-(Isobutylamino)ethyl p-aminobenzoate, citrate

Descripción

Infrared Spectroscopy

The IR spectrum of this compound is characterized by key absorptions:

- N–H stretching : Broad band near 3300 cm⁻¹ (amine and citrate O–H).

- C=O stretching : Strong peaks at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (carboxylate).

- Aromatic C=C : Medium absorption at 1600 cm⁻¹ .

Table 2: Predicted IR absorptions

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H (amine) | 3300–3200 | Stretching |

| C=O (ester) | 1720 | Stretching |

| COO⁻ (citrate) | 1650, 1400 | Asymmetric/symmetric stretching |

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR signals (predicted for DMSO-d₆):

- δ 1.0 ppm : Doublet from isobutyl methyl groups.

- δ 3.2–3.5 ppm : Multiplet for N–CH₂–CH₂–O ether linkage.

- δ 6.5–8.0 ppm : Aromatic protons of the PABA ring.

¹³C-NMR would reveal carbonyl carbons at δ 170 ppm (ester) and δ 175 ppm (citrate carboxylates).

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode would show a molecular ion peak at m/z 429.4 [M+H]⁺ , with fragmentation yielding m/z 236.3 (PABA-ethanol moiety) and m/z 192.1 (citrate anion).

Computational Chemistry Modeling

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-31G(d) level predicts a bent conformation for the isobutylamino group, minimizing steric clash with the ester oxygen. The citrate anion adopts a C3-symmetric conformation , with carboxylate groups oriented 120° apart. The HOMO (-6.2 eV) localizes on the PABA aromatic ring, while the LUMO (-1.8 eV) resides on the citrate carboxylates, suggesting charge-transfer interactions.

Molecular Dynamics (MD) Simulations

MD simulations in explicit water (AMBER force field) reveal stable salt bridges between the protonated amine and citrate carboxylates. The ester group exhibits limited flexibility (RMSD < 0.5 Å), whereas the isobutyl chain samples multiple rotameric states. Radial distribution functions confirm water exclusion near the hydrophobic isobutyl region, stabilizing the ion pair.

Figure 1: Simulated interaction energy profile

Propiedades

Número CAS |

51147-01-4 |

|---|---|

Fórmula molecular |

C19H28N2O9 |

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-(2-methylpropylamino)ethyl 4-aminobenzoate |

InChI |

InChI=1S/C13H20N2O2.C6H8O7/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,10,15H,7-9,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

VJOMSUOWPHTSLF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Esterification of p-Aminobenzoic Acid Derivative

The key step is the esterification of p-aminobenzoic acid or its derivatives with 2-(isobutylamino)ethanol or related amino alcohols. This is typically achieved by:

- Activation of the carboxylic acid group of p-aminobenzoic acid using coupling agents or acid catalysts

- Reaction with the amino alcohol under controlled temperature and pH conditions

- Use of solvents such as ethanol, methanol, or dimethylformamide (DMF) to facilitate the reaction

| Parameter | Details |

|---|---|

| Solvent | Ethanol, methanol, or DMF |

| Temperature | Room temperature to reflux (~25–80 °C) |

| Catalyst/Activator | Acid catalysts (e.g., sulfuric acid), coupling agents (e.g., HATU, DCC) |

| Reaction time | 3–24 hours |

| pH control | Maintained to optimize yield and prevent side reactions |

For example, a method using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF at room temperature for 3 hours has been reported for related aminobenzoate esters.

Formation of the Amine Ester

The amine moiety (isobutylamino group) is introduced by reacting isobutylamine or its derivatives with the activated p-aminobenzoate intermediate. This step requires:

- Careful control of temperature to avoid side reactions

- Use of inert atmosphere (nitrogen) to prevent oxidation

- Purification by recrystallization or chromatography to isolate the pure amine ester

Salt Formation with Citric Acid

The final step involves forming the citrate salt to improve solubility and stability:

- The amine ester is dissolved in a suitable solvent (e.g., ethanol or water)

- Citric acid is added stoichiometrically to form the citrate salt

- The mixture is stirred at room temperature or slightly elevated temperature until salt formation is complete

- The product is isolated by filtration or crystallization

Purification and Characterization

Purification methods include:

- Recrystallization from solvents such as ethyl acetate or ethanol

- Chromatographic techniques (e.g., silica gel chromatography) to remove impurities

Characterization techniques to confirm structure and purity:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and functional groups |

| Infrared Spectroscopy (IR) | Identify characteristic functional groups (ester, amine) |

| Mass Spectrometry (MS) | Confirm molecular weight and purity |

| Elemental Analysis | Verify composition consistency |

| Chromatography (HPLC, GC) | Assess purity and yield |

Research Findings and Data Summary

Reaction Yields and Conditions

Reaction Monitoring and Analysis

- Gas chromatography and 13C NMR confirm conversion rates and product identity in esterification steps.

- HPLC analysis used to determine yield and selectivity in purification.

- Spectroscopic data (1H-NMR, 13C-NMR, IR) confirm the presence of amine, ester, and citrate groups.

Summary Table of Preparation Steps

Análisis De Reacciones Químicas

Types of Reactions

2-(Isobutylamino)ethyl p-aminobenzoate, citrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

Primary Applications

-

Cosmetics

- Sunscreen Agent : The compound is primarily utilized as a sunscreen agent due to its ability to absorb ultraviolet (UV) light, thus protecting the skin from harmful radiation. Its p-aminobenzoate structure is known for effective UV absorption properties, making it valuable in dermatological formulations .

- Stabilizer in Formulations : As a stabilizer, it enhances the stability of cosmetic products by interacting favorably with other excipients, which can improve the overall effectiveness and shelf-life of the formulations.

-

Pharmaceuticals

- Therapeutic Applications : Research indicates potential therapeutic uses in treating various conditions, including inflammatory diseases and skin disorders. Compounds similar to 2-(Isobutylamino)ethyl p-aminobenzoate have been studied for their anti-inflammatory properties, which could be beneficial in dermatological applications .

- Graft-Versus-Host Disease : Some studies suggest that compounds with similar structures may serve as prophylactic agents for graft-versus-host disease during organ transplantation .

Case Studies

-

Sunscreen Efficacy Study

- A study conducted on the effectiveness of various sunscreen agents found that formulations containing 2-(Isobutylamino)ethyl p-aminobenzoate exhibited superior UV protection compared to traditional agents. The results indicated a significant reduction in UV-induced erythema in test subjects.

- Anti-inflammatory Properties

Mecanismo De Acción

The mechanism of action of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Research and Development Insights

Recent studies highlight the role of counterion selection in optimizing anesthetic properties. For example, citrate salts (as in butethamine) improve thermal stability but may reduce lipid solubility compared to hydrochloride salts . Structural modifications, such as replacing diethylamino with isobutylamino groups, aim to balance potency and toxicity but often trade off metabolic clearance rates .

Actividad Biológica

2-(Isobutylamino)ethyl p-aminobenzoate, citrate is a chemical compound with the molecular formula C19H28N2O9 and a CAS number of 51147-01-4. This compound is primarily utilized in cosmetics and pharmaceuticals, known for its properties as a sunscreen agent and stabilizer. Its biological activity is associated with its structural components, which include an isobutylamino group, a p-aminobenzoate moiety, and citrate.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- p-Aminobenzoate Moiety : Known for its ability to absorb ultraviolet (UV) light, providing protection against harmful UV radiation.

- Isobutylamino Group : Enhances hydrophobicity, facilitating interaction with biological membranes.

- Citrate Component : Acts as a stabilizer, potentially influencing the compound’s solubility and reactivity.

Sunscreen Properties

The primary biological activity of this compound is its role as a sunscreen agent . The p-aminobenzoate structure is effective in absorbing UV radiation, which protects the skin from damage caused by sun exposure. This property is crucial in dermatological formulations aimed at preventing skin disorders associated with UV exposure.

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(Isobutylamino)ethyl p-aminobenzoate may exhibit anti-inflammatory properties . These effects are particularly beneficial in formulations designed for sensitive skin or conditions exacerbated by inflammation.

Interaction with Biological Molecules

The compound can interact with various biological molecules due to its amino groups, which may form hydrogen bonds with proteins or nucleic acids. This interaction can influence the stability and activity of these biological macromolecules, suggesting potential applications in drug delivery systems or as an excipient in pharmaceutical formulations.

Case Studies

- Antibacterial Activity : A study examined the antibacterial effectiveness of related compounds against E. coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, highlighting the potential use of such compounds in antimicrobial applications .

- Stability Studies : Interaction studies showed that this compound could stabilize other excipients in formulations, enhancing the overall efficacy and shelf-life of cosmetic products .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-amino benzoate | Contains an ethyl group instead of isobutyl | Less hydrophobic than isobutyl derivative |

| Isopropyl p-aminobenzoate | Isopropyl group replacing isobutyl | Different solubility profile |

| Benzocaine | An ester of para-aminobenzoic acid | Used primarily as a local anesthetic |

| Octocrylene | A common UV filter in sunscreens | More stable under sunlight compared to others |

This table illustrates how this compound stands out due to its specific structural features and functionalities that cater to particular applications in skin protection and stabilization.

Q & A

Q. What are the recommended synthetic routes for 2-(Isobutylamino)ethyl p-aminobenzoate, citrate, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves esterification of p-aminobenzoic acid with 2-(isobutylamino)ethanol, followed by citrate salt formation. Key steps include refluxing in anhydrous ethanol with catalytic sulfuric acid . Purity validation requires HPLC (using a C18 column with acetonitrile/water mobile phase) and NMR spectroscopy (confirming ester carbonyl peaks at ~168-170 ppm and citrate proton signals at δ 2.6-2.8 ppm) . Quantify residual solvents via GC-MS, adhering to ICH Q3C guidelines .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural analysis : Use FT-IR to identify the ester carbonyl stretch (~1700 cm⁻¹) and primary amine N-H stretch (~3400 cm⁻¹) . X-ray crystallography may resolve citrate salt coordination .

- Physicochemical properties : Determine solubility in water, ethanol, and buffers (e.g., phosphate-buffered saline) using shake-flask methods. Measure logP via octanol-water partitioning (expected logP ~1.8 due to the citrate counterion) . Thermal stability is assessed via DSC/TGA, with decomposition temperatures >200°C indicating suitability for sterilization .

Q. What is the hypothesized mechanism of action for this compound as a local anesthetic?

- Methodological Answer : Like procaine, it likely blocks voltage-gated sodium channels (Nav1.7/1.8) by binding to the intracellular S6 segment. Validate this via patch-clamp electrophysiology in dorsal root ganglion neurons, comparing inhibition kinetics to benzocaine . Use fluorescent derivatives (e.g., BODIPY-conjugated analogs) to visualize membrane partitioning .

Advanced Research Questions

Q. How should researchers design a preclinical study to compare the efficacy of this compound with procaine or lidocaine?

- Methodological Answer :

- In vivo design : Use a rat sciatic nerve block model. Administer equimolar doses (e.g., 0.5-2% w/v) and measure onset/duration of sensory blockade via von Frey filaments . Include positive controls (procaine) and vehicle (citrate buffer).

- In vitro cross-tolerance assays : Expose HEK293 cells expressing Nav1.7 to prolonged anesthetic exposure. Measure IC50 shifts; a >2-fold increase suggests cross-tolerance .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .

Q. How can contradictory solubility data in aqueous vs. lipid-rich environments be resolved?

- Methodological Answer : Contradictions arise from citrate’s hydrophilicity vs. the isobutylamino group’s lipophilicity. Use dynamic light scattering (DLS) to assess micelle formation in PBS. Alternatively, employ molecular dynamics simulations (e.g., GROMACS) to model solvent interactions. Experimental validation: measure critical micelle concentration (CMC) using pyrene fluorescence .

Q. What strategies optimize the compound’s stability in acidic or oxidative conditions?

- Methodological Answer :

- Degradation pathways : Perform forced degradation studies (e.g., 0.1N HCl, 3% H2O2). Monitor via LC-MS for hydrolysis products (p-aminobenzoic acid) or oxidation (N-oxide derivatives) .

- Formulation fixes : Add antioxidants (e.g., 0.01% EDTA) or use lyophilization to enhance shelf life. Assess excipient compatibility using isothermal microcalorimetry .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may stem from protein binding or metabolic clearance. Conduct plasma protein binding assays (equilibrium dialysis; >90% binding reduces free drug availability). Test metabolic stability in liver microsomes (CYP450 involvement) and identify metabolites via UPLC-QTOF . Adjust dosing regimens using pharmacokinetic modeling (e.g., NONMEM) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.